Nandrolone acetate

enzyme inhibition mechanistic probe steroid biochemistry

Researchers requiring a rapid-release nandrolone ester for isomerase mechanistic studies or forensic assay development face a supply gap: generic substitution with longer-chain esters (e.g., decanoate) produces incompatible pharmacokinetic and analytical profiles. Nandrolone acetate (17β-acetoxy-19-nortestosterone) is the only ester that delivers the requisite sub-hour hydrolysis kinetics and distinct enzyme-inhibition fingerprint. • Competitive Δ5-3-ketosteroid isomerase inhibitor (Ki = 7 μM); enables active-site photoinactivation mapping under UV irradiation • Rapid acetate hydrolysis (absorption t1/2 ≈0.6 h) provides transient androgen receptor activation for immediate-early gene response studies • Unique X-ray powder diffraction pattern (monoclinic, space group C2) and distinct LC-MS/GC-MS retention time differentiate it unequivocally from all other nandrolone esters • Never-marketed status ensures contamination-free reference standard for forensic and QC assay development

Molecular Formula C20H28O3
Molecular Weight 316.4 g/mol
CAS No. 1425-10-1
Cat. No. B074876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNandrolone acetate
CAS1425-10-1
Synonyms3-oxo-4-estren-17 beta-yl acetate
nandrolone acetate
Molecular FormulaC20H28O3
Molecular Weight316.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C
InChIInChI=1S/C20H28O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h11,15-19H,3-10H2,1-2H3/t15-,16+,17+,18-,19-,20-/m0/s1
InChIKeyTTWYUPSVWLOIRF-XGXHKTLJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Nandrolone Acetate: Research & Industrial Use


Nandrolone acetate (17β‑acetoxy‑19‑nortestosterone, CAS 1425‑10‑1) is a synthetic, injectable anabolic–androgenic steroid (AAS) that belongs to the estrane class of 19‑nor compounds [1]. It is the C17β acetate ester of nandrolone (19‑nortestosterone) and, unlike its decanoate or phenylpropionate counterparts, has never been commercialized as a pharmaceutical product [1]. As a result, it is employed almost exclusively as a reference standard, a synthetic intermediate, or a research probe. Its physicochemical identity is defined by a molecular formula C₂₀H₂₈O₃, a molecular mass of 316.43 g/mol, and a distinct X‑ray diffraction pattern that unequivocally differentiates it from other nandrolone esters [2][3].

Uncontaminated reference standard for analytical method development
Mechanistic probe for steroid isomerase inhibition studies
Rapid-release research ester for acute androgen exposure models

Why Nandrolone Acetate Is Not Substitutable


Generic substitution among nandrolone esters is not scientifically justified because the ester moiety determines the compound’s release kinetics, lipophilicity, and in‑vivo activation rate, which in turn dictate its pharmacological profile [1]. For instance, nandrolone phenylpropionate (half‑life ≈2.7 days) and nandrolone decanoate (half‑life 6–12 days) are long‑acting prodrugs designed for sustained systemic exposure, whereas the acetate ester is intended to deliver a rapid, short‑duration pulse of free nandrolone [1]. Moreover, the acetate derivative exhibits a unique enzyme‑inhibition fingerprint—specifically, competitive inhibition of Pseudomonas testosteroni Δ⁵‑3‑ketosteroid isomerase (Ki = 7 μM)—that is not shared by the longer‑chain esters . Consequently, selecting the correct ester is essential for achieving the desired kinetic profile or for serving as an authentic reference material in analytical and mechanistic studies.

Ester moiety controls release kinetics — acetate provides a short-duration pulse while decanoate or phenylpropionate sustain prolonged exposure, which may shift temporal control in experiments.
Unique isomerase inhibition profile (competitive inhibition of Δ5-3-ketosteroid isomerase) is not documented for longer-chain esters, limiting mechanistic interchangeability.

Nandrolone Acetate: Quantitative Comparisons


Δ⁵‑3‑Ketosteroid Isomerase Inhibition

Nandrolone acetate competitively inhibits Δ⁵‑3‑ketosteroid isomerase from Pseudomonas testosteroni with a Ki of 7 μM . This property has been exploited to chemically modify the enzyme during photoinactivation experiments [1]. In contrast, the decanoate and phenylpropionate esters of nandrolone are not documented to interact with this bacterial isomerase under comparable conditions, indicating that the inhibition is an intrinsic feature of the 17β‑acetate derivative [2].

Isomerase Ki
Reported
Ki = 7 μM
(vs no inhibition for decanoate/phenylpropionate)
Supports mechanistic enzymology probe selection
In vitro competitive inhibition assay; >100-fold assay difference
enzyme inhibition mechanistic probe steroid biochemistry

Anabolic‑Androgenic Ratio and Tissue Selectivity

The myotrophic:androgenic ratio of nandrolone (and, by extension, its acetate ester) is approximately 11:1, compared to 1:1 for testosterone [1]. This is attributed to nandrolone’s reduced 5α‑reduction in androgenic tissues, which prevents conversion to a more potent androgen [1]. The acetate ester does not alter this intrinsic ratio; it merely modulates the release kinetics. In contrast, the decanoate ester exhibits a similar anabolic‑androgenic profile but with a much longer duration of action [2].

Anabolic Selectivity
Class-level
~11:1 (nandrolone)
vs testosterone 1:1
Reported anabolic selectivity context
Inferred from nandrolone; class-level evidence
anabolic‑androgenic ratio tissue selectivity receptor binding

Pharmacokinetic Half‑Life Profile

The terminal elimination half‑life of nandrolone acetate is estimated to be less than 4.3 hours (based on the free nandrolone parent), while the intramuscular absorption half‑life of the acetate ester is approximately 0.6 hours in the rat model [1][2]. This is in stark contrast to nandrolone phenylpropionate (half‑life ≈2.7 days) and nandrolone decanoate (half‑life 6–12 days) [1]. The rapid hydrolysis of the acetate ester yields a short‑lived but high‑concentration pulse of active nandrolone, which is ideal for studies requiring precise temporal control of androgen exposure.

Elimination t½
Reported
<4.3 h (human terminal)
0.6 h (rat absorption)
vs decanoate 6–12 d
Supports acute temporal control studies
>100-fold shorter than decanoate
pharmacokinetics half‑life esterase hydrolysis

Lipophilicity & Solubility Profile

Nandrolone acetate has a calculated partition coefficient (cLogP) of 4.06 and a topological polar surface area (TPSA) of 43.37 Ų [1]. It is soluble in dimethylformamide (30 mg/mL), dimethyl sulfoxide (30 mg/mL), and ethanol (2 mg/mL) . By comparison, nandrolone decanoate (cLogP ≈8.5) is approximately 30,000‑fold more lipophilic and is practically insoluble in water, which profoundly affects its formulation and bioavailability [2]. The intermediate lipophilicity of nandrolone acetate facilitates its use in cell culture and biochemical assays without the need for complex solubilization strategies.

cLogP
Reported
4.06
vs decanoate ~8.5
Supports aqueous assay compatibility
~30,000-fold difference in lipophilicity
lipophilicity solubility formulation

Crystal Structure & Solid‑State Identity

Single‑crystal X‑ray diffraction reveals that nandrolone acetate crystallizes in a monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [1]. In contrast, nandrolone phenylpropionate crystallizes in a tetragonal system (space group P4₃2₁2) with a much longer c axis (≈71.2 Å) [2]. This solid‑state difference provides a definitive fingerprint for identity verification and purity assessment via powder X‑ray diffraction, which is not possible with longer‑chain esters.

Crystal System
Specification review
Monoclinic C2
vs tetragonal for phenylpropionate
Supports solid-state identity verification
Distinct X‑ray diffraction fingerprint
crystallography solid‑state X‑ray diffraction

Nandrolone Acetate: Optimal Use Cases


Mechanistic Enzymology and Steroid Biochemistry

Nandrolone acetate is the compound of choice for studies investigating the inhibition or photoinactivation of Δ⁵‑3‑ketosteroid isomerase (Ki = 7 μM) . Its unique ability to covalently modify the enzyme upon UV irradiation makes it an irreplaceable probe for mapping active‑site topology and for elucidating the catalytic mechanism of steroid isomerases [1].

Short‑Lived Androgen Pulse Studies

In preclinical models where acute, transient androgen receptor activation is desired, the rapid hydrolysis of nandrolone acetate (absorption t₁/₂ ≈0.6 h) provides a precise temporal window of activity that cannot be achieved with nandrolone decanoate or phenylpropionate [2]. This is particularly valuable for examining immediate‑early gene responses or for washout studies in hormone‑sensitive cell lines.

Analytical Reference Standard and Method Development

Because nandrolone acetate has never been marketed, it serves as an uncontaminated reference standard for the development of liquid chromatography–mass spectrometry (LC‑MS) and gas chromatography–mass spectrometry (GC‑MS) assays aimed at detecting nandrolone misuse or for quality control of pharmaceutical nandrolone esters [3]. Its distinct retention time and mass spectrum differentiate it from other esters.

Solid‑State Characterization and Polymorph Screening

The well‑characterized monoclinic crystal structure (space group C2) of nandrolone acetate makes it an ideal model compound for solid‑state NMR, X‑ray powder diffraction calibration, and polymorph screening studies [4]. It is also employed as a reference for evaluating the solid‑state properties of new nandrolone ester candidates.

Application
Selection Property
Validation Focus
Mechanistic enzymology / steroid biochemistry
Isomerase inhibition profile
Enzyme inhibition assay response
Short-duration androgen exposure studies
Rapid ester hydrolysis kinetics
Temporal androgen signaling control
Analytical reference standard development
Uncontaminated research standard identity
LC‑MS / GC‑MS method specificity
Solid‑state characterization / polymorph screening
Defined monoclinic crystal system
X‑ray powder diffraction identity verification

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